3-(4-methylphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHYLPHENYL)-6-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound belonging to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPHENYL)-6-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a substituted phenylhydrazine with a suitable aldehyde to form a hydrazone intermediate. This intermediate is then cyclized with a suitable nitrile to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYLPHENYL)-6-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(4-METHYLPHENYL)-6-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-METHYLPHENYL)-6-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to fit into specific binding pockets on the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-METHYLPHENYL)-6-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE
- 3-(4-METHYLPHENYL)-6-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE
Uniqueness
The uniqueness of 3-(4-METHYLPHENYL)-6-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H22N6O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H22N6O2/c1-13-3-5-15(6-4-13)25-18-17(21-22-25)19(27)24(12-20-18)11-16(26)23-9-7-14(2)8-10-23/h3-6,12,14H,7-11H2,1-2H3 |
InChI Key |
FJLGJANOBJUUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.